N'-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-(propan-2-yl)ethanediamide
Description
The compound N'-[4-chloro-3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-N-(propan-2-yl)ethanediamide features a central ethanediamide backbone linked to a substituted phenyl ring and an isopropyl group. Key structural elements include:
- Ethanediamide moiety: Provides hydrogen-bonding capacity and conformational flexibility.
- Isopropyl group: Contributes to steric bulk and modulates solubility.
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O4S/c1-9(2)16-13(19)14(20)17-10-4-5-11(15)12(8-10)18-6-3-7-23(18,21)22/h4-5,8-9H,3,6-7H2,1-2H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVFWNRLZJLAJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC(=C(C=C1)Cl)N2CCCS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-(propan-2-yl)ethanediamide typically involves multiple steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a chlorinated phenyl isothiocyanate under controlled conditions to form the thiazolidine ring.
Introduction of the Ethanediamide Moiety: The intermediate product is then reacted with ethanediamide under specific conditions to introduce the ethanediamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N’-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-(propan-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-(propan-2-yl)ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: It is explored for use in the development of advanced materials with specific properties.
Biological Studies: The compound’s interactions with biological systems are investigated to understand its potential biological activities.
Mechanism of Action
The mechanism of action of N’-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-(propan-2-yl)ethanediamide involves its interaction with specific molecular targets. The thiazolidine ring and chlorinated phenyl group are believed to play crucial roles in its activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethanediamide Derivatives
N'-(3-Chloro-2-Methylphenyl)-N-{2-[5-(1-Methyl-1H-Pyrazol-4-yl)Thiophen-2-yl]Ethyl}Ethanediamide ()
- Structural Differences :
- Phenyl substituent: 3-Chloro-2-methyl vs. 4-chloro-3-dioxothiazolidin.
- Ethyl-thiophene-pyrazole side chain vs. isopropyl group.
- The absence of the sulfone group in may reduce polarity compared to the target compound .
N-{2-[2-(4-Fluorophenyl)[1,3]Thiazolo[3,2-b][1,2,4]Triazol-6-yl]Ethyl}-N′-(4-Methoxyphenyl)Ethanediamide ()
- Structural Differences :
- Fluorophenyl and methoxyphenyl groups vs. chloro-dioxothiazolidin-phenyl.
- Thiazolo-triazole heterocycle vs. thiazolidin-dioxo.
- Implications :
Acetamide and Benzamide Analogs
2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide ()
- Structural Differences :
- Acetamide backbone (shorter chain) vs. ethanediamide.
- Dichlorophenyl and thiazole vs. chloro-dioxothiazolidin-phenyl.
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)Methyl)-N-Phenyl Benzamide ()
- Structural Differences: Benzamide backbone vs. ethanediamide. Conjugated dioxothiazolidin-ylidene group vs. non-conjugated dioxothiazolidin.
- Implications :
Sulfone-Containing Analogs
(2E)-N-(4-Chlorobenzyl)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-Phenylacrylamide ()
- Structural Differences :
- Acrylamide backbone vs. ethanediamide.
- Tetrahydrothiophen-dioxo vs. thiazolidin-dioxo.
- Implications: The acrylamide’s α,β-unsaturated system may confer electrophilic reactivity.
Comparative Analysis of Key Properties
Physicochemical Properties
Biological Activity
N'-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-(propan-2-yl)ethanediamide is a synthetic compound with notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C19H20ClN3O4S
- Molecular Weight : 421.9 g/mol
- CAS Number : 1105229-73-9
The structure includes a thiazolidine ring, a chloro-substituted phenyl group, and an ethanediamide moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules:
- Enzyme Inhibition : The thiazolidine ring and chloro-substituted phenyl group facilitate binding to specific enzymes, potentially inhibiting their activity. This mechanism is crucial in the development of drugs targeting metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for certain receptors involved in cellular signaling pathways. The cyclopentyl moiety enhances binding affinity, leading to altered receptor activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10.5 |
| HeLa (cervical cancer) | 12.3 |
| A549 (lung cancer) | 15.0 |
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of the compound against clinical isolates of bacteria. Results indicated a promising potential for use in treating infections caused by resistant strains.
- Anticancer Research : Another investigation focused on the compound's effect on apoptosis in cancer cells. The study demonstrated that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
